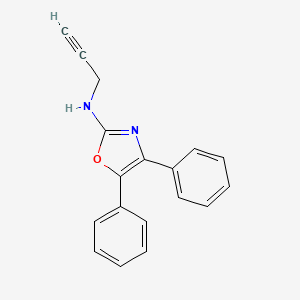![molecular formula C5H8IN2O3PS B14378837 1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole CAS No. 88064-22-6](/img/structure/B14378837.png)
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a pyrazole ring substituted with an iodine atom and a dimethoxyphosphorothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole typically involves the reaction of 4-iodo-1H-pyrazole with dimethoxyphosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorothioyl chloride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphorothioyl group can be oxidized to form phosphorothioates or phosphates.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phosphorothioyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include phosphorothioates or phosphates.
Reduction Reactions: Products include deiodinated pyrazoles or reduced phosphorothioyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially those targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and pesticides due to its potential insecticidal properties.
Wirkmechanismus
The mechanism of action of 1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter. This inhibition can result in various physiological effects, including enhanced neural transmission and potential neurotoxicity at higher concentrations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
Methacrifos: Contains a dimethoxyphosphorothioyl group but differs in the rest of the molecular structure.
Uniqueness
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole is unique due to the presence of both an iodine atom and a dimethoxyphosphorothioyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88064-22-6 |
|---|---|
Molekularformel |
C5H8IN2O3PS |
Molekulargewicht |
334.07 g/mol |
IUPAC-Name |
(4-iodopyrazol-1-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H8IN2O3PS/c1-9-12(13,10-2)11-8-4-5(6)3-7-8/h3-4H,1-2H3 |
InChI-Schlüssel |
YOSMTCUGWXGJBK-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC)ON1C=C(C=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)





![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)


![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)

![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)

methanone](/img/structure/B14378853.png)
